2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide is an organic compound that features a bromine atom, a hydroxycyclohexene moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide typically involves the following steps:
Cyclohexene Functionalization: The hydroxycyclohexene moiety can be introduced through a series of reactions starting from cyclohexene, involving oxidation and subsequent functional group transformations.
Coupling Reaction: The final step involves coupling the brominated benzenesulfonamide with the hydroxycyclohexene derivative under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Employed in biochemical assays to study enzyme inhibition or protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom and hydroxycyclohexene moiety can interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)-5-methoxybenzamide
- 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxycyclohexene moiety allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMKYYWOQMUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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